

Application Notes: Boc-Asp(Osu)-OBzl in Drug Development and Discovery

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Compound of Interest

Compound Name: *Boc-asp(osu)-obzl*

Cat. No.: *B558620*

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Introduction

N- α -Boc-L-aspartic acid β -benzyl ester α -succinimidyl ester, commonly abbreviated as **Boc-Asp(Osu)-OBzl**, is a pivotal amino acid derivative employed in peptide synthesis and bioconjugation for drug development and discovery. Its unique trifunctional structure, featuring a temporary N- α -tert-butyloxycarbonyl (Boc) protecting group, a semi-permanent β -benzyl (Bzl) ester side-chain protection, and a highly reactive α -N-hydroxysuccinimide (Osu) ester, makes it a versatile building block for creating complex biomolecules. These application notes provide a comprehensive overview of its utility, particularly in the synthesis of targeted drug delivery systems.

Key Applications

- Solid-Phase Peptide Synthesis (SPPS):** **Boc-Asp(Osu)-OBzl** is a key reagent in Boc-chemistry-based SPPS. The activated Osu ester facilitates efficient peptide bond formation with the free N-terminal amine of a growing peptide chain on a solid support. The Boc group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the Bzl group on the aspartic acid side chain is stable to these conditions, requiring strong acids like hydrofluoric acid (HF) for removal, thus providing orthogonal protection.
- Synthesis of Bioactive Peptides:** This reagent is instrumental in the synthesis of various bioactive peptides, including integrin-targeting RGD (Arginine-Glycine-Aspartic acid) sequences. These peptides can be designed to bind with high affinity and specificity to receptors that are overexpressed on the surface of cancer cells, such as $\alpha v \beta 3$ integrins.

- Development of Peptide-Drug Conjugates (PDCs): Peptides synthesized using **Boc-Asp(Osu)-OBzl** can serve as targeting ligands in PDCs. By conjugating a potent cytotoxic drug to the peptide, the therapeutic agent can be selectively delivered to the tumor site, thereby enhancing efficacy and reducing off-target toxicity. The aspartic acid residue can be a key component of the peptide's binding motif.

Featured Application: Synthesis of a c(RGDfK)-Doxorubicin Conjugate for Targeted Cancer Therapy

This section details the synthesis of a cyclic RGD peptide, specifically c(RGDfK), using Boc-SPPS with **Boc-Asp(Osu)-OBzl**, and its subsequent conjugation to the chemotherapeutic drug, doxorubicin. This conjugate is designed to target $\alpha\beta 3$ integrin-expressing cancer cells.

Quantitative Data Summary

Table 1: Physicochemical Properties of **Boc-Asp(Osu)-OBzl**

Property	Value
CAS Number	13798-75-9
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₈
Molecular Weight	420.41 g/mol
Appearance	White to off-white powder
Melting Point	98-102 °C
Storage Temperature	-20°C

Table 2: In Vitro Cytotoxicity of RGD-Drug Conjugates

Compound	Cell Line	IC ₅₀ (μM)	Citation
Paclitaxel	MDA-MB-231	0.3 - 5	[1]
RGD-Paclitaxel Conjugate	MDA-MB-435	Comparable to Paclitaxel	[2]
Doxorubicin	U87-MG	Similar to PEG-DOX-E-[c(RGDfK) ₂]	[3]
PEG-DOX-E-[c(RGDfK) ₂]	M109 (DOX-resistant)	Lower than free Doxorubicin	[3]
E-[c(RGDfK) ₂]-DOXO-2	HUVEC	6- to 10-fold more potent than amide-linked conjugate	[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Boc-Arg(Tos)-Gly-Asp(OBzl)-Phe-Lys(Fmoc)-Resin

This protocol outlines the manual Boc-SPPS for the synthesis of the linear precursor of a cyclic RGD peptide on a solid support.

Materials:

- Merrifield resin (1% DVB, 100-200 mesh)
- Boc-Lys(Fmoc)-OH
- Boc-Phe-OH
- Boc-Asp(OBzl)-OH (can be coupled using a standard coupling agent, or **Boc-Asp(Osu)-OBzl** can be used directly)
- Boc-Gly-OH
- Boc-Arg(Tos)-OH[6][7][8][9]

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr)
- Piperidine

Procedure:

- Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by DMF for 30 minutes.
- First Amino Acid Coupling (Boc-Lys(Fmoc)-OH):
 - Dissolve Boc-Lys(Fmoc)-OH (3 eq) and HOBr (3 eq) in DMF.
 - Add DIC (3 eq) and allow the activation to proceed for 10 minutes.
 - Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
 - Monitor the coupling reaction using the Kaiser test.
 - Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
- Boc Deprotection:
 - Treat the resin with 50% TFA in DCM for 30 minutes.[\[10\]](#)
 - Wash the resin with DCM (3x).
- Neutralization:

- Treat the resin with 10% DIEA in DCM for 5 minutes (2x).[\[10\]](#)
- Wash the resin with DCM (3x).
- Subsequent Amino Acid Couplings (Phe, Asp, Gly, Arg):
 - Repeat the coupling, deprotection, and neutralization steps for Boc-Phe-OH, Boc-Asp(OBzl)-OH, Boc-Gly-OH, and Boc-Arg(Tos)-OH sequentially. For the aspartic acid coupling, **Boc-Asp(Osu)-OBzl** (3 eq) can be dissolved in DMF and added directly to the neutralized resin, shaking for 2-4 hours, as the Osu ester is pre-activated.
- Final Washing and Drying: After the final coupling, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

Protocol 2: On-Resin Cyclization and Cleavage of c(RGDfK)

Materials:

- Peptide-resin from Protocol 1
- 20% Piperidine in DMF
- DMF, DCM
- DIC, HOBr
- Hydrofluoric acid (HF)
- Anisole (scavenger)

Procedure:

- Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Lysine side chain.
- On-Resin Cyclization:

- Wash the resin thoroughly with DMF.
- Add a solution of HOBT (3 eq) and DIC (3 eq) in DMF to the resin.
- Shake the reaction mixture for 12-24 hours.
- Monitor the cyclization by cleaving a small amount of peptide and analyzing by HPLC-MS.
- Cleavage from Resin and Side-Chain Deprotection:
 - Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
 - Treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
 - Evaporate the HF under a stream of nitrogen.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide with cold diethyl ether.
 - Centrifuge to collect the peptide pellet and wash with cold ether.
 - Dissolve the crude peptide in water/acetonitrile and purify by reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final c(RGDfK) peptide.

Protocol 3: Conjugation of c(RGDfK) to Doxorubicin

This protocol describes a possible method for conjugating the cyclic peptide to doxorubicin via a linker.

Materials:

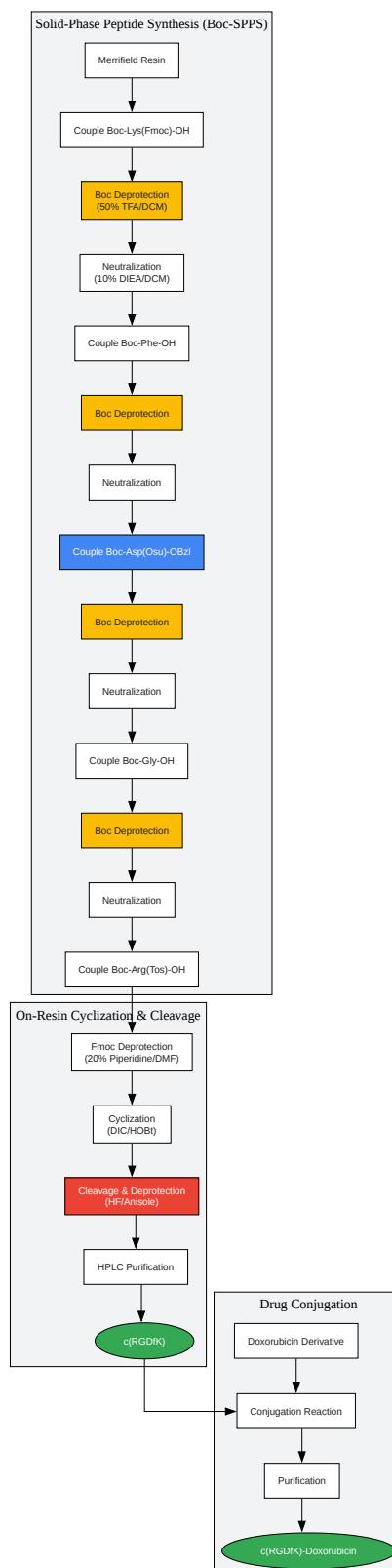
- c(RGDfK) peptide
- Doxorubicin-maleimide derivative
- Phosphate buffered saline (PBS), pH 7.4

- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

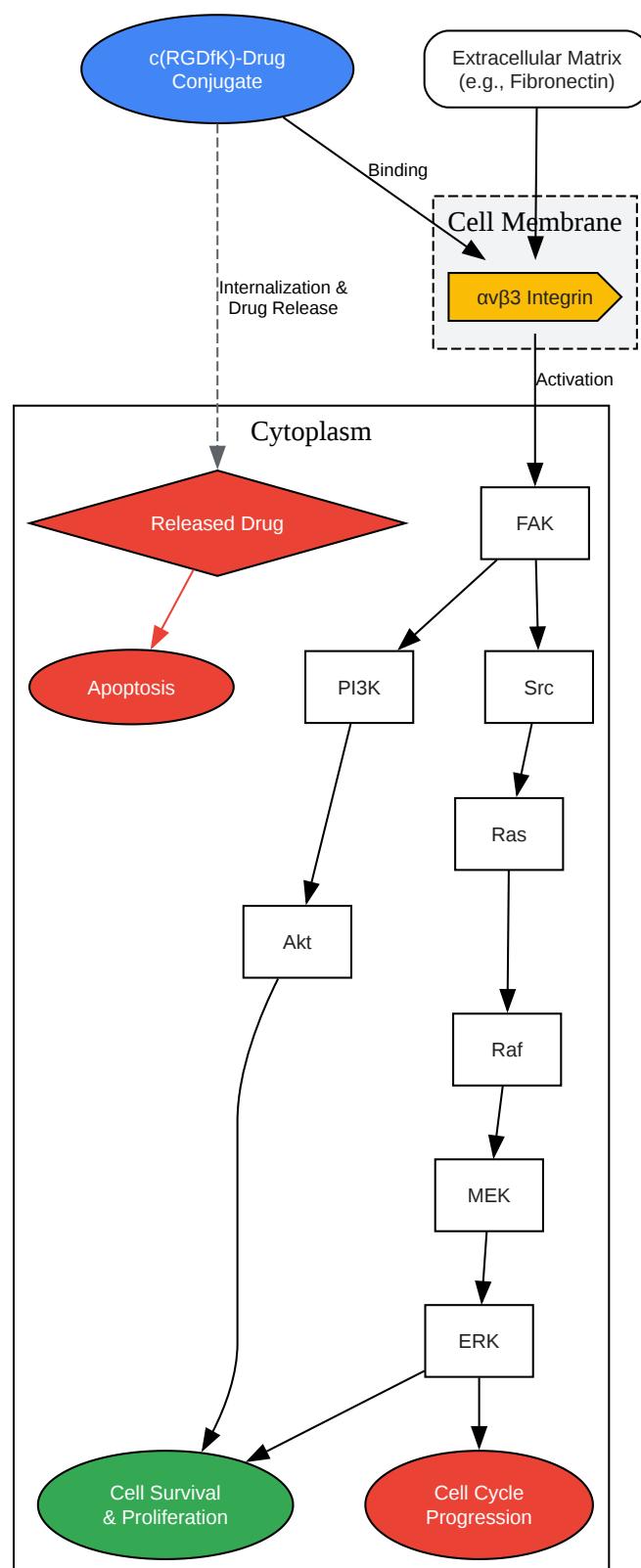
- Peptide Thiolation (if necessary): If the peptide does not contain a free thiol group for conjugation, the lysine side-chain amine can be reacted with a heterobifunctional linker containing an NHS ester and a protected thiol (e.g., SATP), followed by deprotection to reveal the thiol.
- Conjugation Reaction:
 - Dissolve the c(RGDfK) peptide (with a free amine on the lysine side chain) and a doxorubicin derivative containing an NHS ester linker in DMSO.
 - Add DIEA to catalyze the amide bond formation.
 - Alternatively, if using a maleimide-thiol coupling strategy, dissolve the thiolated peptide and doxorubicin-maleimide in PBS buffer (pH ~7) and react for 2-4 hours at room temperature.
- Purification of the Conjugate:
 - Purify the reaction mixture using size-exclusion chromatography to separate the conjugate from unreacted peptide and drug.
 - Alternatively, reverse-phase HPLC can be used for purification.
- Characterization: Confirm the identity and purity of the c(RGDfK)-Doxorubicin conjugate by HPLC, Mass Spectrometry, and UV-Vis spectroscopy.

Visualizations



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Caption: Workflow for the synthesis of a c(RGDfK)-Doxorubicin conjugate.

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